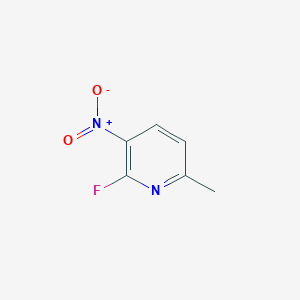

2-Fluoro-6-methyl-3-nitropyridine

Descripción general

Descripción

The compound 2-Fluoro-6-methyl-3-nitropyridine is a fluorinated pyridine derivative that is of interest in various chemical syntheses and applications. The presence of both a fluorine and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of fluoropyridines, such as 2-Fluoro-6-methyl-3-nitropyridine, can be achieved through the fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is effective for 2- or 4-nitro-substituted pyridines. However, 3-nitropyridines require additional electron-withdrawing groups to proceed efficiently. This method also allows for the synthesis of hydroxy- and methoxypyridines using the corresponding tetrabutylammonium species .

Molecular Structure Analysis

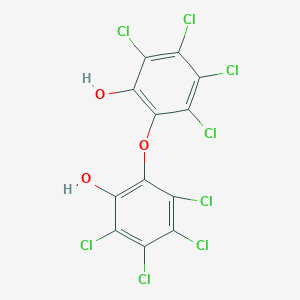

While the specific molecular structure of 2-Fluoro-6-methyl-3-nitropyridine is not detailed in the provided papers, the general structure of pyridine adducts can be determined by X-ray diffraction. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was characterized by a very short N⋯H⋯O hydrogen bridge, indicating the potential for interesting electronic and structural properties in pyridine derivatives .

Chemical Reactions Analysis

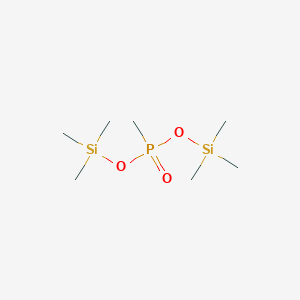

The presence of the nitro group in 2-nitropyridines allows for nucleophilic aromatic substitution (SNAr) reactions. The introduction of fluorine into the pyridine ring can be achieved by SNAr with [18F]fluoride, especially when auxiliary groups such as methyl or methoxy are present to enhance the electron density of the aromatic system. The study showed that 3-methoxy-6-methyl-2-[18F]fluoropyridine could be synthesized from its nitro precursor with high yield, demonstrating the feasibility of such substitutions .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Kinetics of Nucleophilic Displacement Reactions

The kinetics of reactions involving substituted α-halogenopyridines, including 2-fluoro-3- or -5-nitropyridine, with various amines have been studied. These reactions are significant in understanding the nucleophilic aromatic substitution mechanism and the influence of different substituents on reaction rates (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

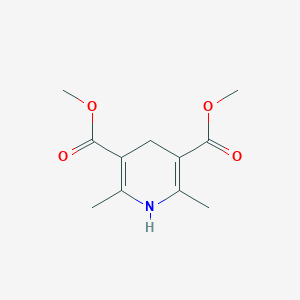

2. Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines

An efficient method for synthesizing fluoropyridines via fluorodenitration of nitropyridines, including 2-fluoro-6-methyl-3-nitropyridine, is reported. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions and is significant in the development of various pyridine derivatives (Kuduk, Dipardo, & Bock, 2005).

3. Substitution Reactions for 2-Aminopyridines

The substitution of 3-fluoro-2-nitropyridine with nitrogen-containing heterocycles and aliphatic amines is described. This method is notable for its regioselectivity and moderate temperature conditions, offering a pathway to diverse 2-aminopyridines (Culshaw et al., 2012).

4. Vibrational Spectroscopic Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, has been employed to study derivatives of 2-fluoro-6-methyl-3-nitropyridine. These studies provide insights into molecular structure, bond strength, and reactivity, which are crucial for understanding the properties of these compounds (Karnan, Balachandran, & Murugan, 2012).

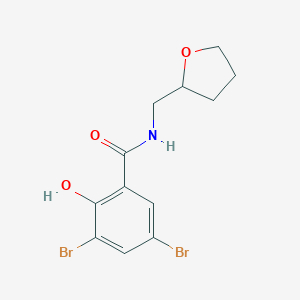

5. N-Terminal Amino Acids Determination in Proteins

2-Fluoro-6-methyl-3-nitropyridine has been utilized in a procedure for determining N-terminal groups in peptides and proteins. This method involves reacting free amino groups with the compound, highlighting its role in protein and peptide analysis (Signor, Biondi, Tamburro, & Bordignon, 1969).

Mecanismo De Acción

Target of Action

It is known that fluoropyridines, a class of compounds to which 2-fluoro-6-methyl-3-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2-Fluoro-6-methyl-3-nitropyridine may interact with its targets in a unique manner, influenced by the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that 2-Fluoro-6-methyl-3-nitropyridine may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCWOQXQVNCXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382488 | |

| Record name | 2-fluoro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methyl-3-nitropyridine | |

CAS RN |

19346-45-3 | |

| Record name | 2-Fluoro-6-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19346-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.